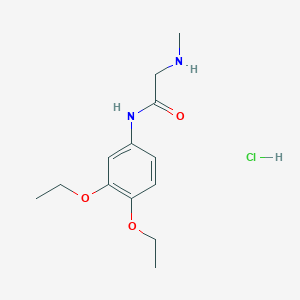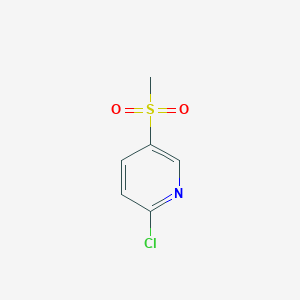
2-Chloro-5-(methylsulfonyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(methylsulfonyl)pyridine is a chemical compound with the molecular formula C6H6ClNO2S . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has a methylsulfonyl group attached to the 5th carbon and a chlorine atom attached to the 2nd carbon .Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 191.64 .Applications De Recherche Scientifique
Synthesis and Green Metric Evaluation
- The compound is used in the synthesis of Dexlansoprazole, an agent for treating gastroesophageal reflux disease (GERD) ulcers and other gastric acid-related diseases (Gilbile et al., 2017).
Antimicrobial Performance in Industrial Preservatives
- Trichloro- and tetrachloro-4-(methylsulfonyl) pyridines, which include 2-Chloro-5-(methylsulfonyl)pyridine, show effectiveness against microorganisms causing deterioration in industrial systems, particularly as fungistats and in exterior paints (Wolf & Bobalek, 1967).
Metabolic Study in Pharmacology
- The compound is an intermediate in the metabolism of GDC-0449 (vismodegib), an inhibitor of the Hedgehog signaling pathway, used in the treatment of certain cancers (Yue et al., 2011).
Chemical Structure Analysis
- Structural analysis of compounds, including this compound, helps in understanding their chemical properties and potential applications (Jasinski et al., 2010).
Synthesis of Novel Compounds
- This compound is used in synthesizing new chemical compounds with potential pharmacological applications (Friesen et al., 1998).
Analyse Biochimique
Biochemical Properties
It is known that benzylic halides, which are structurally similar to this compound, typically react via an SN1 or SN2 pathway, depending on their degree of substitution .
Molecular Mechanism
It is known that benzylic halides, which are structurally similar to this compound, typically react via an SN1 or SN2 pathway, depending on their degree of substitution .
Propriétés
IUPAC Name |
2-chloro-5-methylsulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-11(9,10)5-2-3-6(7)8-4-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZFEPYQSVATSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
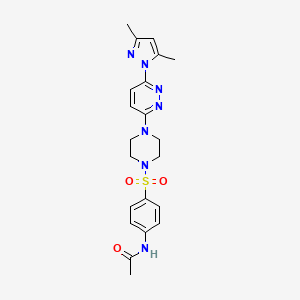

![2-Phenylmethoxy-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2477887.png)
![2-{[3-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2477888.png)
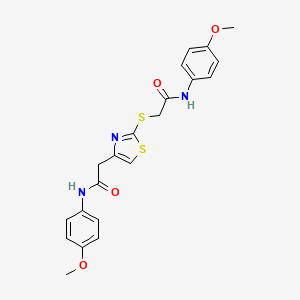

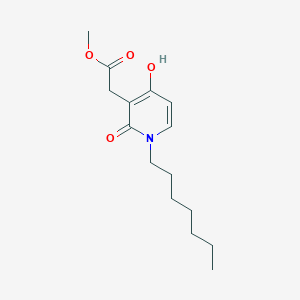
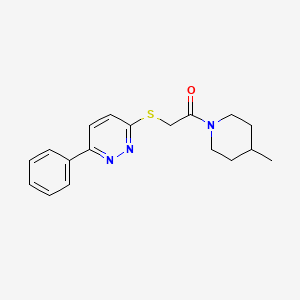
![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2477898.png)
![5-[(4-methylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2477899.png)

![(5E)-3-benzyl-5-[(2-cyclohexylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2477902.png)
